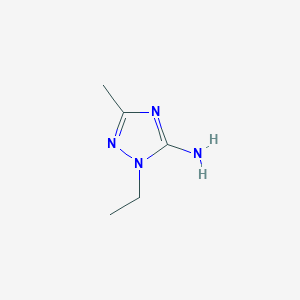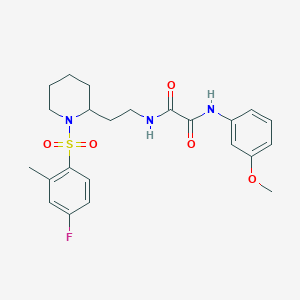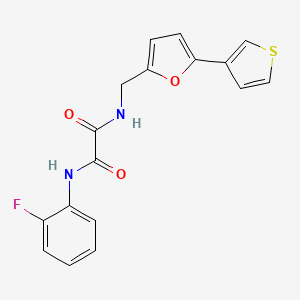![molecular formula C18H17ClN2O4S2 B2550708 {1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl phenyl sulfone CAS No. 321574-42-9](/img/structure/B2550708.png)
{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl phenyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis of Pharmaceutically Important Heteroaromatics
The synthesis of heteroaromatic compounds, particularly those with a pyrazole core, is of significant interest due to their pharmaceutical relevance. A study has demonstrated the preparation of 5-substituted pyrazoles and pyrimethamine from precursors that are easily derived from methyl phenyl sulfone . This synthesis pathway is notable for its potential in creating a variety of heteroaromatic compounds that could be of use in drug development.
Molecular Structure Analysis
The molecular structure of compounds related to "{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl phenyl sulfone" has been elucidated using single-crystal X-ray analysis. This technique provided an unambiguous determination of the regioisomer formed in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester . The analysis revealed that the propionic acid groups form a hydrogen-bonded dimer and that there are conformational differences between the methoxybenzene and pyrazole rings, leading to two unique molecules in the crystal structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are regiospecific, which is crucial for the production of the desired pharmaceutical agents. The regiospecific nature of the reactions ensures that the correct isomer is obtained, which is essential for the biological activity of the compounds. The complexity of identifying the correct regioisomer by spectroscopic techniques highlights the importance of advanced analytical methods such as X-ray crystallography in confirming molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of carboxylic acid groups in the solid state leads to the formation of hydrogen-bonded dimers, which could affect the solubility and reactivity of the compounds. Additionally, the crystal packing of the methyl ester makes use of weak C-H...A interactions, which could have implications for the compound's stability and intermolecular interactions . These properties are essential for understanding the behavior of these compounds in various environments, which is critical for their application in pharmaceuticals.
Propriétés
IUPAC Name |
4-(benzenesulfonylmethyl)-1-(4-chlorophenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S2/c1-13-18(12-26(22,23)16-6-4-3-5-7-16)14(2)21(20-13)27(24,25)17-10-8-15(19)9-11-17/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCXDIIGKGNYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Cl)C)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


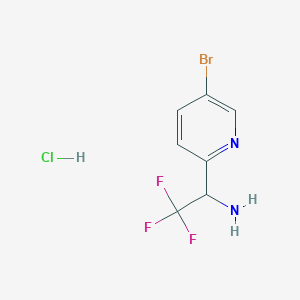

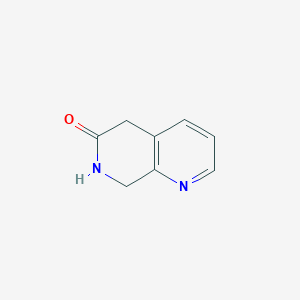
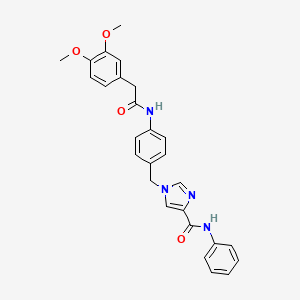
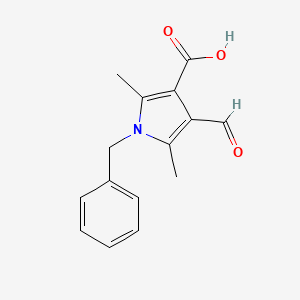

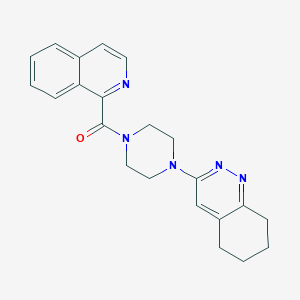
![tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B2550637.png)


